

FIIN-2 Binding Profile & Improvement Strategies

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Compound Focus: FIIN-2

Cat. No.: S548001

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The table below summarizes **FIIN-2**'s known binding affinities and key strategies for its improvement.

Aspect	Key Findings on FIIN-2	Suggested Improvement Strategies
Primary Target (On-Target)	Potent pan-FGFR inhibitor (IC50 vs. FGFR1-3: 1.6-7.8 nM; vs. FGFR4: 12-31 nM) [1]. Overcomes FGFR gatekeeper mutations (e.g., FGFR2 V564F, IC50: 276 nM) [2] [1].	Design analogs to further improve potency against common gatekeeper mutants (V564F/FGFR2, V555M/FGFR3) [1].
Off-Target Engagement	Covalently binds SRC (IC50: 330 nM) & YES (IC50: 365 nM) [1]. Novel off-target: AMPKα1 , inducing autophagy [3] [4].	Use structural insights (e.g., from PRN1371 binding mode) to modify warhead/reactive group, reducing off-target reactivity [1].
Selectivity Challenge	Binds p-loop cysteine in FGFR1-4, SRC, YES, FGR [1].	Exploit differential conformational states (DFG-in/out) and unique residues near ATP pocket for selective inhibitor design [5].
Tools for Improvement	Activity-Based Probes (ABPs) like FP1 enable target engagement profiling and selectivity studies [6].	Use ABPs for high-throughput screening of new compound libraries. Employ AI (e.g., ProteinReDiff , Boltz-2) for affinity prediction and protein redesign [7] [8].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments cited in the research.

Kinase Inhibition Assay (IC50 Determination)

This protocol is used to measure the potency of **FIIN-2** and its analogs against various kinases [1].

- **Reagent Preparation:** Prepare the kinase enzyme (e.g., FGFR1, SRC), appropriate substrate, and ATP solution in a reaction buffer.
- **Inhibitor Incubation:** Pre-incubate a serial dilution of **FIIN-2** with the kinase enzyme for 30-60 minutes to allow covalent bond formation.
- **Reaction Initiation:** Start the kinase reaction by adding ATP and the substrate. Allow the reaction to proceed for a set time (e.g., 60 minutes) under optimal temperature and pH.
- **Detection:** Measure the phosphorylation of the substrate using a suitable method, such as ELISA or a luminescence-based ADP-Glo assay.
- **Data Analysis:** Plot the signal (relative kinase activity) against the log of the inhibitor concentration. Fit the data with a non-linear regression curve to calculate the IC50 value.

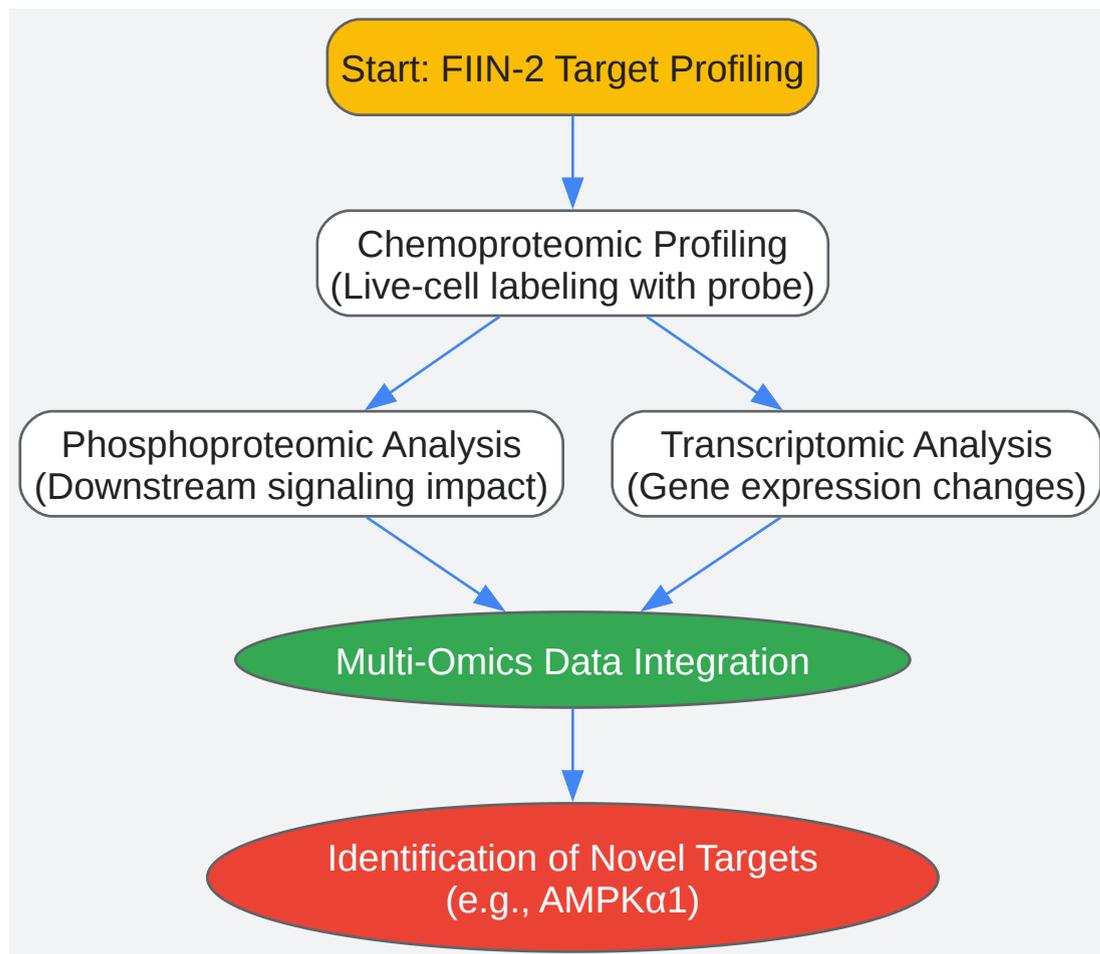
Chemoproteomic Profiling for Target Identification

This multi-omics approach identifies both established and novel targets of **FIIN-2** in live cells [3].

- **Probe Design & Synthesis:** Design and synthesize an alkyne-tagged **FIIN-2** probe (FP), which retains biological activity similar to the parent compound.
- **Live-Cell Labeling:** Treat cells (e.g., Hep3B, Huh7) with the **FIIN-2** probe. A control group is pre-treated with excess untagged **FIIN-2** for competitive binding.
- **Cell Lysis & "Click Chemistry":** Lyse the cells and conjugate the probe-bound proteins to a biotin-azide tag using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- **Streptavidin Enrichment & Proteomics:** Enrich the biotinylated proteins using streptavidin beads, followed by on-bead tryptic digestion. Identify the captured peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Integration:** Integrate the chemoproteomic data with phosphoproteomic, transcriptomic, and proteomic datasets to build a comprehensive network of **FIIN-2**'s actions in cancer cells.

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the experimental workflow for target profiling and a key signaling pathway affected by **FIIN-2**.



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Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in FIIN-2 kinase assay results? A1: Key variables include pre-incubation time (critical for covalent inhibitors), ATP concentration (affects IC50 in competitive assays), and the specific gatekeeper mutation present in the kinase, which significantly impacts **FIIN-2**'s potency [1]. Ensure consistent enzyme activity and reaction conditions across replicates.

Q2: Our new FIIN-2 analog shows improved FGFR inhibition but high cytotoxicity. What could be the cause? A2: This is a classic sign of increased off-target activity. The analog may be reacting promiscuously

with other kinases or cellular proteins. We recommend running a comprehensive **chemoproteomic profile** using an activity-based probe to identify the unintended targets responsible for the toxicity [3] [6].

Q3: Which computational tools are best for predicting how to improve FIIN-2's binding affinity? A3: The field is advancing rapidly. For structure-based redesign, **ProteinReDiff** is a new AI tool that requires only protein sequence and ligand SMILES to suggest high-affinity designs [7]. For rapid and accurate binding affinity prediction, **Boltz-2** is a foundation model that approaches the accuracy of physics-based FEP methods but is over 1000x faster, making virtual screening practical [8].

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